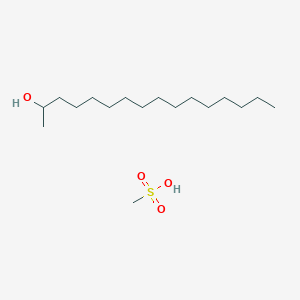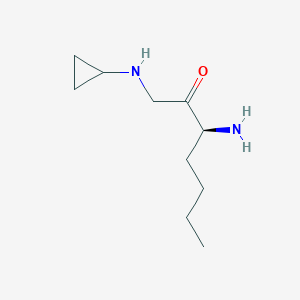![molecular formula C13H10O B12535440 3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one CAS No. 805314-79-8](/img/structure/B12535440.png)
3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one is a tricyclic polycyclic aromatic hydrocarbon This compound is known for its unique structural properties, which include a fused ring system that contributes to its stability and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one typically involves the reaction of indenyl radicals with vinylacetylene. This process is carried out in a high-temperature chemical microreactor at approximately 1300 ± 10 K. The reaction mechanism includes the formation of van-der-Waals complexes, followed by the addition of indenyl radicals to vinylacetylene, isomerization, and termination via atomic hydrogen elimination accompanied by aromatization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves high-temperature reactions in controlled environments to ensure the purity and yield of the compound. The use of advanced reactors and precise control of reaction conditions are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: Various substituents can replace hydrogen atoms in the compound, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogens, alkyl groups, and other functional groups can be introduced using reagents like halogenating agents and alkylating agents.
Major Products Formed
Applications De Recherche Scientifique
3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mécanisme D'action
The mechanism of action of 3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one involves the initial formation of van-der-Waals complexes, followed by the addition of indenyl radicals to vinylacetylene. This is followed by isomerization, hydrogen shifts, ring closures, and termination via atomic hydrogen elimination accompanied by aromatization. These steps are crucial for the formation of the compound and its derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-cyclopenta[b]naphthalene
- 1H-cyclopenta[a]naphthalene
- 4H-cyclopenta[2,1-b:3,4-b′]dithiophene
Uniqueness
3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers unique reactivity and stability, making it valuable for specific applications in materials science and organic synthesis .
Propriétés
Numéro CAS |
805314-79-8 |
|---|---|
Formule moléculaire |
C13H10O |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
3,3a-dihydrocyclopenta[a]naphthalen-4-one |
InChI |
InChI=1S/C13H10O/c14-13-8-9-4-1-2-5-10(9)11-6-3-7-12(11)13/h1-6,8,12H,7H2 |
Clé InChI |
PFQFIUPPQHSTFD-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2=C3C=CC=CC3=CC(=O)C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(trimethylsilyl)-](/img/structure/B12535360.png)
![4-[4-(Benzyloxy)-3-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B12535373.png)
![N-[3-(3-Hydroxypropoxy)phenyl]acetamide](/img/structure/B12535379.png)


![1-Propanesulfonic acid, 3-[[2-(4-fluorophenyl)-1,1-dimethylethyl]amino]-](/img/structure/B12535399.png)

![Diethyl [(4-acetamidophenoxy)methyl]phosphonate](/img/structure/B12535405.png)
![1-(4-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12535416.png)
![Acetic acid--naphtho[2,3-b]thiophene-4,5-diol (2/1)](/img/structure/B12535418.png)
![3-[2-(3-Phenylprop-1-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B12535426.png)
![1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12535451.png)
![Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]-](/img/structure/B12535468.png)
![(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile](/img/structure/B12535469.png)
